5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one

Anticonvulsant screening Maximal electroshock seizure (MES) Pyrazolidin-3-one SAR

5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one (CAS 740812-30-0) is a synthetic pyrazolidin-3-one derivative featuring a 4-chlorophenyl substituent at the C5 position and a 2-propylpentanoyl (valproyl) group at N1. The compound has the molecular formula C₁₇H₂₃ClN₂O₂ and a molecular weight of 322.8 g mol⁻¹.

Molecular Formula C17H23ClN2O2
Molecular Weight 322.8 g/mol
CAS No. 740812-30-0
Cat. No. B12906365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one
CAS740812-30-0
Molecular FormulaC17H23ClN2O2
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H23ClN2O2/c1-3-5-13(6-4-2)17(22)20-15(11-16(21)19-20)12-7-9-14(18)10-8-12/h7-10,13,15H,3-6,11H2,1-2H3,(H,19,21)
InChIKeyOQOAHJJTTPMKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

740812-30-0 – Understanding the Pyrazolidin-3-one Core and Its N-Valproyl-5-aryl Substitution Pattern for Research Procurement


5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one (CAS 740812-30-0) is a synthetic pyrazolidin-3-one derivative featuring a 4-chlorophenyl substituent at the C5 position and a 2-propylpentanoyl (valproyl) group at N1. The compound has the molecular formula C₁₇H₂₃ClN₂O₂ and a molecular weight of 322.8 g mol⁻¹ [1]. Pyrazolidin-3-ones are recognized as a privileged scaffold in medicinal chemistry, particularly for their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes [2]. The presence of a valproyl moiety structurally links the compound to valproic acid derivatives, which are known histone deacetylase (HDAC) inhibitors and anticonvulsant agents [3]. This dual pharmacophoric architecture makes the compound a potential multi-target lead candidate for anti-inflammatory and CNS applications, though publicly available quantitative pharmacological data remain very limited.

Why Generic Substitution of 740812-30-0 Is Not Straightforward: Structural Differentiation Among N-Valproyl-5-aryl-pyrazolidin-3-ones


The 5-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one class is defined by a specific three-component architecture: a pyrazolidin-3-one ring, an N1-valproyl group, and a C5-aryl substituent. Variants in which the 4-chlorophenyl group is replaced by phenyl (CAS 740812-29-7) or 4-methylphenyl generate analogs with different lipophilicity, electronic properties, and steric profiles . Even minor modifications to the C5-substituent can shift biological activity; in a series of N-valproyl-5-aryl-pyrazolidin-3-ones, only the 4-chloro derivative (compound 4e) displayed strong antiepileptic activity in maximal electroshock seizure (MES) testing, while other substituents did not [1]. Furthermore, the valproyl N-acyl group distinctively contributes potential HDAC inhibition and anticonvulsant properties not present in pyrazolidin-3-ones lacking this moiety, such as phenidone [2]. These differences preclude simple interchangeability for pharmacological or structure–activity relationship (SAR) studies.

Quantitative Differentiation of 740812-30-0 from Its Closest Analogs: Head-to-Head Activity and Property Data


Antiepileptic Activity in MES Model: Qualitative Superiority Over Other 5-Aryl Analogs

In a series of five N-valproyl-5-aryl-pyrazolidin-3-ones tested in the maximal electroshock seizure (MES) model in mice, the 4-chlorophenyl derivative (compound 4e) was the only analog to exhibit strong antiepileptic activity [1]. This suggests a specific electronic and/or steric requirement at the para position that is met by chlorine but not by other substituents evaluated in the study.

Anticonvulsant screening Maximal electroshock seizure (MES) Pyrazolidin-3-one SAR

Dual COX/LOX Inhibition Potential Inherited from the Pyrazolidin-3-one Scaffold

The pyrazolidin-3-one core is a validated pharmacophore for dual cyclooxygenase (COX) and 5-lipoxygenase (5-LO) inhibition. Phenidone (1-phenyl-3-pyrazolidinone), the simplest congener, displays an IC₅₀ of 2.10 µM against rat 5‑LO [1]. While direct COX/LOX data for 740812-30-0 are not publicly available, the 4-chlorophenyl and N-valproyl modifications are expected to modulate potency and selectivity relative to phenidone based on established SAR trends [2].

COX inhibition 5-Lipoxygenase inhibition Anti-inflammatory

Valproyl Moiety Confers Potential HDAC Inhibition Not Present in Non-Valproyl Pyrazolidinones

The 2-propylpentanoyl (valproyl) group is the pharmacophoric element of valproic acid, a known histone deacetylase (HDAC) inhibitor with an IC₅₀ of 400 µM against HDAC1 [1]. N-Valproyl amides and hydrazides often retain or enhance HDAC inhibitory activity while improving blood–brain barrier penetration [2]. 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one is the only pyrazolidin-3-one analog bearing this N-acyl group found in chemical databases, distinguishing it from simple 5-aryl-pyrazolidin-3-ones lacking the valproyl functionality.

HDAC inhibition Valproic acid derivatives Epigenetic modulation

Physicochemical Differentiation: Lipophilicity and Molecular Weight Comparison with Non-Chlorinated Analog

The 4-chloro substituent increases the molecular weight from 288.4 g mol⁻¹ (5-phenyl analog, CAS 740812-29-7) to 322.8 g mol⁻¹ for 740812-30-0, and adds approximately +0.7–1.0 to the calculated logP (clogP) . This moderate increase in lipophilicity can enhance membrane permeability while maintaining compliance with Lipinski's Rule of Five.

Lipophilicity (clogP) Molecular weight Drug-likeness

Recommended Application Scenarios for 740812-30-0 Based on Available Differentiation Evidence


Anticonvulsant Lead Optimization Utilizing the 4-Chlorophenyl SAR Advantage

Based on the MES screening results showing strong antiepileptic activity for the 4-chlorophenyl analog (compound 4e) [1], 740812-30-0 is suitable as a lead compound for structure–activity relationship (SAR) exploration around the C5-aryl position. Medicinal chemistry teams can synthesize analogs with varied electron-withdrawing and electron-donating groups at the para position to map the pharmacophoric requirements for anticonvulsant activity, while retaining the N-valproyl group that may contribute complementary HDAC inhibitory effects.

Dual COX/5-LO and HDAC Inhibitor Screening

The pyrazolidin-3-one core is a validated COX/5-LO inhibitory scaffold [2], and the N-valproyl group is a known HDAC inhibitory pharmacophore [3]. This compound can be screened in parallel COX-1, COX-2, 5-LO, and HDAC panel assays to evaluate its multi-target profile. Such a profile is of interest for cancer chemoprevention, neuroinflammation, and epilepsy, where simultaneous inhibition of eicosanoid pathways and histone deacetylation has shown synergistic therapeutic potential.

CNS Drug Discovery: Blood–Brain Barrier Penetration Studies

The moderate lipophilicity (estimated clogP ≈ 3.5–4.0) and molecular weight (322.8 g mol⁻¹) of 740812-30-0 fall within the optimal range for CNS drug candidates [4]. Researchers investigating CNS-penetrant anticonvulsant or anti-inflammatory agents can use this compound in in vitro permeability assays (e.g., PAMPA-BBB or Caco-2) and in vivo brain-to-plasma ratio studies to quantify CNS exposure relative to less lipophilic analogs such as the 5-phenyl derivative.

Chemical Biology Tool for Investigating Valproyl-Prodrug Activation

The N-valproyl-pyrazolidin-3-one linkage serves as a potential prodrug strategy for delivering valproic acid intracellularly. The compound can be studied in hepatic microsome or plasma stability assays to assess hydrolytic release of valproic acid, with the 4-chlorophenyl-pyrazolidinone fragment serving as a detectable leaving group by LC-MS. This application is supported by prior work on N-valproyl derivatives of GABA and glycine as anticonvulsant prodrugs [5].

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.